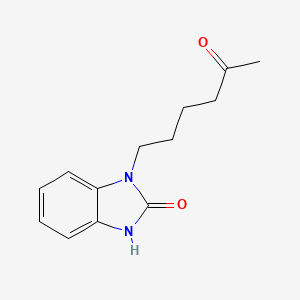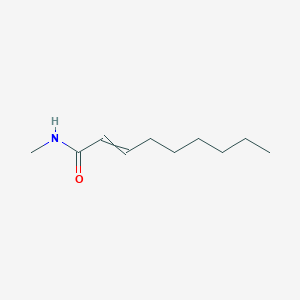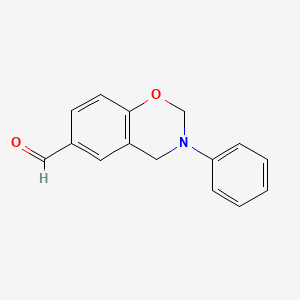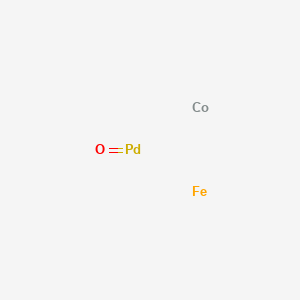![molecular formula C14H19N3O5 B12615441 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine CAS No. 919772-33-1](/img/structure/B12615441.png)
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is a chemical compound with the molecular formula C14H19N3O5. This compound is known for its unique structure, which includes an aminoethyl group, a carbamoyl group, and a methoxybenzoyl group attached to an L-alanine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with L-alanine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoyl compounds .
科学的研究の応用
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
類似化合物との比較
Similar Compounds
- N-(2-aminoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)benzamide
- N-(2-aminoethyl)nicotinamide
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
919772-33-1 |
|---|---|
分子式 |
C14H19N3O5 |
分子量 |
309.32 g/mol |
IUPAC名 |
(2S)-2-[[4-(2-aminoethylcarbamoyl)-3-methoxybenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c1-8(14(20)21)17-12(18)9-3-4-10(11(7-9)22-2)13(19)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1 |
InChIキー |
KHXVCFIKHJLNGQ-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
正規SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)

